3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid
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Overview
Description
3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid is an organic compound that features a pyrazole ring substituted with a chloro group, a methyl group, and a methylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid can be achieved through a multi-step process involving the formation of the pyrazole ring followed by functional group modifications One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized pyrazole derivatives.
Scientific Research Applications
3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloro and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
3-[5-chloro-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid: Lacks the methyl group at the 3-position.
3-[5-chloro-3-methyl-1H-pyrazol-4-yl]acrylic acid: Lacks the 4-methylbenzyl group.
3-[5-chloro-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]acrylic acid: Contains a phenyl group instead of a benzyl group.
Uniqueness
The unique combination of substituents in 3-[5-chloro-3-methyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]acrylic acid imparts distinct chemical and biological properties. The presence of both the chloro and methylbenzyl groups enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
3-[5-chloro-3-methyl-1-[(4-methylphenyl)methyl]pyrazol-4-yl]prop-2-enoic acid |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-3-5-12(6-4-10)9-18-15(16)13(11(2)17-18)7-8-14(19)20/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
XBJMZXICJKUGKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=C(C(=N2)C)C=CC(=O)O)Cl |
Origin of Product |
United States |
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